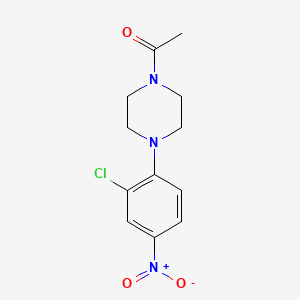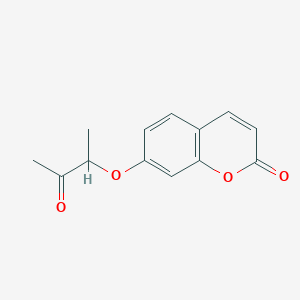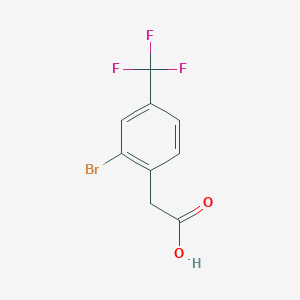
2-Bromo-4-(trifluoromethyl)phenylacetic acid
Descripción general
Descripción
2-Bromo-4-(trifluoromethyl)phenylacetic acid is a compound that can be associated with the family of brominated aromatic carboxylic acids, which are often used in the synthesis of various pharmaceuticals and organic molecules. While the specific compound is not directly mentioned in the provided papers, related compounds and their reactions can give insights into its chemical behavior and potential applications.
Synthesis Analysis
The synthesis of related compounds often involves halogenation, carboxylation, and amidation reactions. For instance, the synthesis of 2-aryl-3,3,3-trifluoropropanoic acids, which are structurally similar to 2-Bromo-4-(trifluoromethyl)phenylacetic acid, can be achieved through electrochemical carboxylation of (1-bromo-2,2,2-trifluoroethyl)arenes, efficiently incorporating carbon dioxide into the final product . Additionally, the ortho-substituent on phenylboronic acids, similar to the bromo-substituent in the compound of interest, has been shown to play a crucial role in catalyzing dehydrative condensation reactions, which could be relevant for the synthesis of amide derivatives of 2-Bromo-4-(trifluoromethyl)phenylacetic acid .
Molecular Structure Analysis
The molecular structure of brominated phenylacetic acids, such as 2-(3-Bromo-4-methoxyphenyl)acetic acid, reveals that the bromine atom is electron-withdrawing, which could influence the reactivity of the carboxylic acid group in 2-Bromo-4-(trifluoromethyl)phenylacetic acid . The presence of electron-withdrawing groups such as bromine and trifluoromethyl could similarly affect the electronic distribution and reactivity of the compound .
Chemical Reactions Analysis
Compounds with bromo and trifluoromethyl groups are known to participate in various chemical reactions. For example, 2-bromo-3,3,3-trifluoropropene has been used in photocatalytic defluorinative reactions with N-aryl amino acids, leading to the formation of gem-difluoro vinyl radicals and further radical cyclization . This suggests that 2-Bromo-4-(trifluoromethyl)phenylacetic acid could also be a candidate for radical reactions or photocatalytic processes.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated phenylacetic acids can be influenced by the nature of the substituents. The presence of a bromine atom and a trifluoromethyl group in 2-Bromo-4-(trifluoromethyl)phenylacetic acid would likely result in a compound with significant electron-withdrawing character, affecting its acidity and reactivity. Derivatives of phenylacetic acid have been used in the synthesis of anti-inflammatory agents, indicating potential pharmacological applications . Furthermore, the derivatization of carboxylic acids, including those with steric hindrance, has been achieved using reagents like 4'-bromophenacyl triflate, which could be relevant for the analysis and detection of 2-Bromo-4-(trifluoromethyl)phenylacetic acid .
Aplicaciones Científicas De Investigación
-
Synthesis of Potential Antithrombotics and Lipoxygenase Inhibitors
-
Synthesis of Trifluoromethylpyridines
- Field : Agrochemical and Pharmaceutical Industries
- Application : Trifluoromethylpyridines (TFMP) and its derivatives, which include 2-Bromo-4-(trifluoromethyl)phenylacetic acid, are used in the agrochemical and pharmaceutical industries . They are used in the protection of crops from pests and also in the pharmaceutical and veterinary industries .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
-
Proteomics Research
-
Synthesis of Multiply Substituted Arenes
-
Site-selective Suzuki-Miyaura Cross-coupling Reactions
-
Palladium-catalyzed Direct Arylation Reactions
Safety And Hazards
Propiedades
IUPAC Name |
2-[2-bromo-4-(trifluoromethyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O2/c10-7-4-6(9(11,12)13)2-1-5(7)3-8(14)15/h1-2,4H,3H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZOPDTMYQJUIIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Br)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380926 | |
| Record name | [2-Bromo-4-(trifluoromethyl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-(trifluoromethyl)phenylacetic acid | |
CAS RN |
518070-15-0 | |
| Record name | 2-Bromo-4-(trifluoromethyl)benzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=518070-15-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-Bromo-4-(trifluoromethyl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



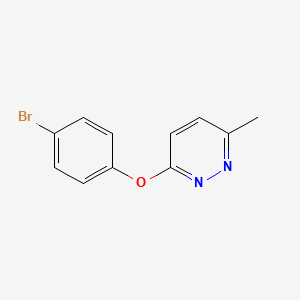
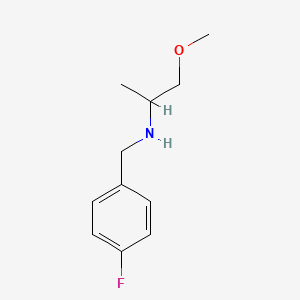

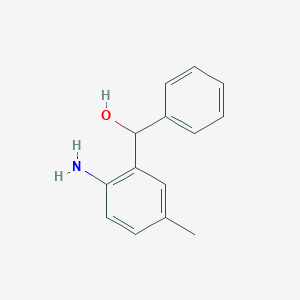
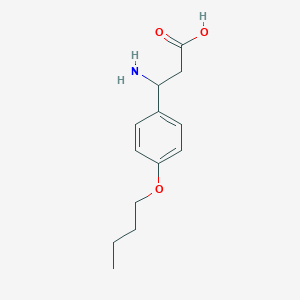
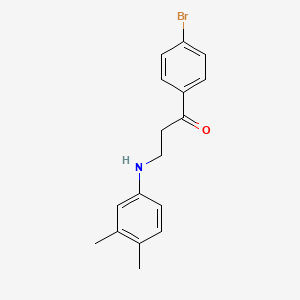

![{[amino(imino)methyl]amino}(4-{[(E)-3-(4-fluorophenyl)-3-oxo-1-propenyl]amino}phenyl)dioxo-lambda~6~-sulfane](/img/structure/B1272784.png)
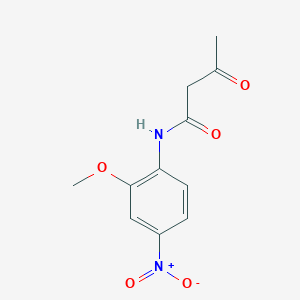
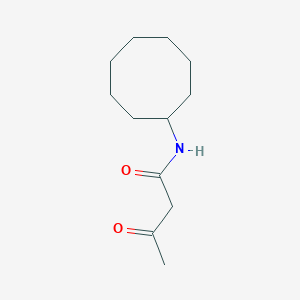

![Ethyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B1272793.png)
